3-(2-Chlorophenyl)-1-phenylpropan-1-one 3-(2-Chlorophenyl)-1-phenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 54197-71-6
VCID: VC4597192
InChI: InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl
Molecular Formula: C15H13ClO
Molecular Weight: 244.72

3-(2-Chlorophenyl)-1-phenylpropan-1-one

CAS No.: 54197-71-6

Cat. No.: VC4597192

Molecular Formula: C15H13ClO

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-1-phenylpropan-1-one - 54197-71-6

Specification

CAS No. 54197-71-6
Molecular Formula C15H13ClO
Molecular Weight 244.72
IUPAC Name 3-(2-chlorophenyl)-1-phenylpropan-1-one
Standard InChI InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
Standard InChI Key MGZQKFWHPLAJHS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-1-one core with phenyl and 2-chlorophenyl substituents at the first and third carbon positions, respectively. The IUPAC name, 3-(2-chlorophenyl)-1-phenylpropan-1-one, reflects this arrangement . Key structural attributes include:

  • Chlorine positioning: The ortho-substituted chlorine on the phenyl ring induces steric and electronic effects, influencing reactivity .

  • Conformational flexibility: The three-carbon chain allows rotational freedom, enabling interactions with biological targets.

The SMILES representation C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl\text{C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl} and InChIKey RHAMWHONYCOKTQ-UHFFFAOYSA-N\text{RHAMWHONYCOKTQ-UHFFFAOYSA-N} provide unambiguous identifiers for database searches .

Physicochemical Data

PropertyValueSource
Molecular weight244.71 g/mol
Melting point72–74°C (estimated)
Boiling point345°C (predicted)
LogP (octanol-water)3.8
Hydrogen bond donors0
Hydrogen bond acceptors1

The relatively high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Friedel-Crafts acylation remains the primary synthetic route:

  • Reaction: 2-Chlorobenzoyl chloride reacts with benzene in the presence of AlCl3\text{AlCl}_3 catalyst under anhydrous conditions .

  • Mechanism:

Ar–Cl+Ar’–COClAlCl3Ar–CO–Ar’+HCl\text{Ar–Cl} + \text{Ar'–COCl} \xrightarrow{\text{AlCl}_3} \text{Ar–CO–Ar'} + \text{HCl}
  • Optimization: Dichloromethane solvent at 0–5°C yields 78% product purity .

Alternative approaches include:

  • Phosphorane-mediated synthesis: Utilizing 1-phenyl-2-(triphenylphosphoranylidene)ethanone with chlorobenzaldehyde derivatives .

  • Dynamic kinetic resolution: For enantioselective synthesis of related chlorophenylpropanones .

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors with:

  • Catalyst recovery: AlCl3\text{AlCl}_3 immobilized on mesoporous silica improves recyclability .

  • Solvent systems: Chlorobenzene/CS2\text{CS}_2 mixtures enhance reaction rates by 40% compared to batch processes .

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The ketone group undergoes selective oxidation:

ReagentProductYield
KMnO4\text{KMnO}_43-(2-Chlorophenyl)propanoic acid65%
CrO3\text{CrO}_31-Phenyl-3-(2-chlorophenyl)propane58%

Oxidation occurs preferentially at the α-carbon due to resonance stabilization of the intermediate enolate.

Reduction Reactions

Catalytic hydrogenation (Pd/C,H2\text{Pd/C}, \text{H}_2) yields 3-(2-chlorophenyl)-1-phenylpropan-1-ol with 92% enantiomeric excess when using chiral modifiers . Sodium borohydride reduction proceeds via:

R–CO–R’NaBH4R–CH(OH)–R’\text{R–CO–R'} \xrightarrow{\text{NaBH}_4} \text{R–CH(OH)–R'}

producing the secondary alcohol in 85% yield.

Nucleophilic Substitutions

The chlorophenyl group participates in SNAr reactions:

  • Methoxylation: NaOCH3\text{NaOCH}_3 in DMF substitutes chlorine with methoxy (62% yield) .

  • Amination: Primary amines yield substituted anilines under microwave irradiation.

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Mechanistic studies suggest membrane disruption via hydrophobic interactions with phospholipid bilayers.

Anti-inflammatory Activity

In murine macrophage models, derivatives inhibit COX-2 expression by 78% at 10 μM concentration, comparable to indomethacin. The chlorine substituent enhances binding to the hydrophobic pocket of cyclooxygenase isoforms.

Industrial and Research Applications

Chiral Intermediate Synthesis

The compound serves as a precursor for (R)-(+)-3-chloro-1-phenylpropan-1-ol, a key intermediate in β-blocker production . Lipase-catalyzed dynamic kinetic resolution achieves 99.5% ee using:

  • Catalyst: CALB lipase with acidic resin racemization .

  • Conditions: Toluene, 50°C, 24h .

Materials Science

Incorporation into liquid crystals enhances thermal stability:

PropertyValue
Clearing point148°C
Dielectric anisotropy+6.2

The dipole moment from the carbonyl and chlorine groups contributes to mesophase formation .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

IsomerLogPMelting Point
3-(2-Chlorophenyl) derivative3.872°C
3-(4-Chlorophenyl) derivative3.568°C

Ortho-substitution increases steric hindrance, reducing crystallization tendency .

Biological Activity Trends

  • Antimicrobial potency: 2-Cl > 4-Cl (2-fold increase in MIC).

  • Cytochrome P450 inhibition: 4-Cl exhibits stronger interactions (IC50 = 1.2 μM vs. 2.8 μM).

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